tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Description
Scientific Research Applications
Chemical Interactions and Reactions
- Studies have explored the interaction of related compounds with various chemicals, leading to the formation of different products. For instance, the interaction of homophthalic anhydride with tert-butyl (triphenylphosphoranylidene)acetate resulted in the formation of products like 12-hydroxy-5H-dibenzo[c,g]chromen-5-one, highlighting the reactivity of similar compounds under different conditions (Shablykin et al., 2017).
Synthesis and Structural Studies
- The synthesis of related compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid has been performed, demonstrating the process of structural modification in this class of compounds. Such studies are crucial for understanding the structure-activity relationships in medicinal chemistry (Li et al., 2013).
Polymerization and Material Science Applications
- Tert-butyl esters, closely related to the query compound, have been shown to function as chain transfer agents in the copolymerization of vinyl ethers and oxiranes. This highlights their potential applications in material science and polymer chemistry (Hotta et al., 2020).
Application in Catalysis
- In the field of catalysis, compounds like tert-butylphenol, which are structurally related, have been synthesized using specific catalysts. This indicates the potential of similar compounds in facilitating or optimizing chemical reactions (Zhang et al., 2022).
properties
IUPAC Name |
tert-butyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c1-5-26-17-8-6-7-9-18(17)29-20-13-28-19-12-15(10-11-16(19)22(20)25)27-14-21(24)30-23(2,3)4/h6-13H,5,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKHJIMVSRUWRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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